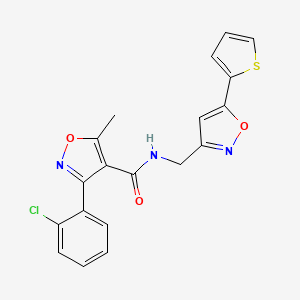

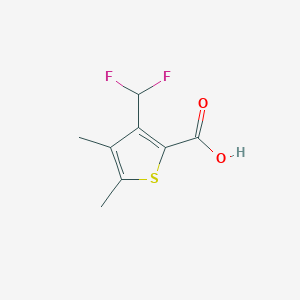

![molecular formula C12H9ClFN3O2S B2353894 6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448132-92-0](/img/structure/B2353894.png)

6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of this compound involves a reaction mixture that is heated under reflux for several hours. The formed solid is then filtered, washed with aqueous ethanol, and recrystallized from ethanol .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine nucleus, which is often encountered in some approved drugs and clinical candidates . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Chemical Reactions Analysis

The regiochemistry of this compound was proven by the reductive dehalogenation of chlorine, yielding a specific product .

Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of >300°C . Its IR (KBr) cm-1 values are: 3392–3215 (2 NH2 str), 3001 (CH aromatic str), 2962, 2927, 2854 (CH aliphatic str), 1593, 1560, 1508 (C=N, C=C aromatic str) .

科学的研究の応用

Herbicidal Applications

Pyrimidine derivatives have been developed as intermediates for herbicidal sulfonylureas. Research conducted by Hamprecht et al. (1999) describes the preparation of new fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors. These compounds demonstrate selective post-emergence herbicidal activity in crops such as cotton and wheat, attributed to their ability to inhibit specific plant enzymes selectively (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Fluorescent Imaging Agents

Boiadjiev et al. (2006) synthesized highly fluorescent fluorodipyrrinones derivatives from non-fluorescent precursors. These compounds exhibit potential as cholephilic fluorescence and 19F MRI imaging agents, especially for probing liver and biliary metabolism. Their rapid excretion and unchanged presence in bile upon intravenous injection in rats highlight their suitability for medical imaging applications (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).

Medicinal Chemistry

Significant research has been conducted in the synthesis of pyrimidine derivatives for medicinal applications. For instance, Muralidharan, James Raja, and Asha Deepti (2019) designed novel pyrimidine derivatives with reported anti-inflammatory and analgesic activities. The study emphasizes the role of substituents in enhancing these activities, pointing towards the chemical versatility of pyrimidine derivatives in drug design (Muralidharan, James Raja, & Asha Deepti, 2019).

Antifungal and Antitumor Activities

El-Gaby et al. (2002) synthesized several sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines that exhibited remarkable antifungal activity. This demonstrates the potential of pyrimidine derivatives in developing new antifungal agents with significant efficacy (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

将来の方向性

The future directions for this compound could involve further exploration of its potential pharmacological effects. For instance, its anti-inflammatory effects could be further investigated . Additionally, its potential as an anticancer agent could be explored, given that similar compounds have shown promising anticancer activity .

作用機序

Target of Action

Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

It’s known that the compound is stable at room temperature and insoluble in water, but soluble in organic solvents such as dimethyl sulfoxide and acetonitrile . This suggests that the compound may have good bioavailability when administered with an appropriate delivery system.

Result of Action

Similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s known that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

特性

IUPAC Name |

6-(3-chloro-4-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN3O2S/c13-10-3-9(1-2-11(10)14)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLKECBOVCBVTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

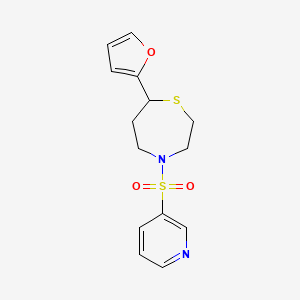

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)

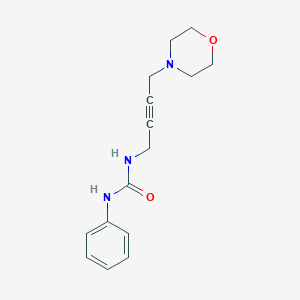

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)

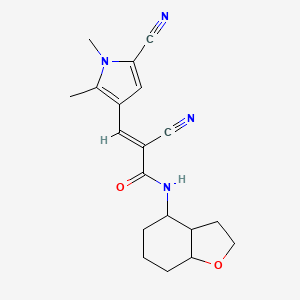

![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)

![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)

![3-Methyl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353827.png)

![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)